molecular formula C7H8ClO3P B14746325 (4-Chloro-3-methylphenyl)phosphonic acid CAS No. 1707-05-7

(4-Chloro-3-methylphenyl)phosphonic acid

Cat. No.: B14746325
CAS No.: 1707-05-7
M. Wt: 206.56 g/mol
InChI Key: ZVIGMBIZQAGYOP-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)phosphonic acid is an organophosphonic acid derivative with the molecular formula C₇H₇ClO₃P (monoisotopic mass: 524.0325 g/mol) . It features a phosphonic acid group (-PO₃H₂) attached to a 4-chloro-3-methylphenyl moiety.

For example, describes unexpected dichlorinated intermediates during phosphonic dichloride synthesis, suggesting that similar halogenation steps may occur in the formation of aryl phosphonic acids .

Properties

CAS No.

1707-05-7

Molecular Formula

C7H8ClO3P

Molecular Weight

206.56 g/mol

IUPAC Name

(4-chloro-3-methylphenyl)phosphonic acid

InChI

InChI=1S/C7H8ClO3P/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)

InChI Key

ZVIGMBIZQAGYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)P(=O)(O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)phosphonic acid typically involves the reaction of 4-chloro-3-methylphenol with phosphorus trichloride (PCl3) in the presence of a base. The reaction proceeds through the formation of an intermediate phosphonate ester, which is subsequently hydrolyzed to yield the phosphonic acid. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives with various functional groups.

    Reduction: Phosphine derivatives.

    Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

(4-Chloro-3-methylphenyl)phosphonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Key Substituents Solubility (Water) pKa (Phosphonic Group)
(4-Chloro-3-methylphenyl)phosphonic acid C₇H₇ClO₃P 4-Cl, 3-CH₃ on phenyl Moderate (~pH 3–7) ~2.1, ~7.2
2-Chloroethylphosphonic acid C₂H₆ClO₃P Ethyl-Cl side chain High ~1.8, ~6.5
6-(Thiophene-3-carbonyloxy)hexyl phosphonic acid C₁₁H₁₅O₅PS Thiophene ester, hexyl spacer Low (lipophilic) ~2.3, ~7.4
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₁₀H₁₁ClF₃O₃P 4-Cl phenyl, CF₃-CH₂ Low ~2.5, ~7.8
Key Observations :
  • Substituent Effects : The 4-chloro-3-methylphenyl group enhances lipophilicity compared to alkyl-substituted phosphonic acids (e.g., 2-chloroethylphosphonic acid), reducing water solubility but improving membrane permeability .
  • Electronic Effects: The chloro group increases acidity slightly compared to non-halogenated analogues (e.g., methylphenylphosphonic acid), as seen in lower pKa values .

Chemical Behavior and Reactivity

  • Aggregation Tendency: Non-chiral phosphonic acids (e.g., unsubstituted phenylphosphonic acid) aggregate at concentrations >0.027 M . The bulky 4-chloro-3-methylphenyl group in the target compound likely reduces aggregation, enhancing monomeric reactivity in catalytic applications.
  • Chelation Potential: Unlike hydroxyethylidene diphosphonic acid (HEDP) (a bisphosphonate with Fe²⁺ chelation ability), the mono-phosphonic acid group in the target compound limits its metal-binding capacity .

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